REACTION_CXSMILES
|
[C:1](=[O:8])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])[NH2:2].[Br:9][C:10]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12](Br)[N:11]=1.CC(C)([O-])C.[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C(P(C(C)(C)C)[C-]1C=CC=C1)(C)(C)C.[C-]1(P(C(C)(C)C)C(C)(C)C)C=CC=C1.[Fe+2]>[Br:9][C:10]1[N:11]=[C:12]([NH:2][C:1](=[O:8])[O:3][C:4]([CH3:7])([CH3:6])[CH3:5])[CH:13]=[C:14]([CH3:16])[CH:15]=1 |f:2.3,4.5.6.7.8,9.10.11|
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Name
|
|
Quantity
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5.6 g
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Type
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reactant
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Smiles
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C(N)(OC(C)(C)C)=O
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Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
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BrC1=NC(=CC(=C1)C)Br
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
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CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
1.1 g
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Type
|
catalyst
|
Smiles
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C(C)(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[C-]1(C=CC=C1)P(C(C)(C)C)C(C)(C)C.[Fe+2]
|
Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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by degassed 2-MeTHF (120 mL)
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Type
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CUSTOM
|
Details
|
the solution evacuated
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Type
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ADDITION
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Details
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refilled with nitrogen 3 times
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Type
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TEMPERATURE
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Details
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cooled to rt
|
Type
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ADDITION
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Details
|
The mixture was treated with water (20 mL) and EtOAc (100 mL)
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Type
|
FILTRATION
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Details
|
filtered through Celite®
|
Type
|
WASH
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Details
|
The organic solution was washed with brine (100 mL)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified via silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC(=N1)NC(OC(C)(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |